molecular formula C8H9ClO2 B152059 (R)-1-(3-Chlorophenyl)-1,2-ethanediol CAS No. 80051-04-3

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

Cat. No. B152059
CAS RN: 80051-04-3
M. Wt: 172.61 g/mol
InChI Key: WLWZAZBRGPMXCW-QMMMGPOBSA-N
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Description

Efficient Synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol

The study presented in the first paper focuses on the synthesis of (R)-2-Chloro-1-(3-chlorophenyl)ethanol, which is a significant chiral intermediate for the production of β3-adrenoceptor receptor agonists. The process involves the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone using resting cells of Candida ontarioensis. The research highlights that under optimal conditions, the substrate at a concentration of 10 g/L can be converted with a 99.9% enantiomeric excess (ee) and a 99.0% yield. Furthermore, by pretreating the cells with cetyltrimethylammonium bromide, the activity of the permeabilized cells increased twofold, allowing the reaction to complete in 24 hours with a 99.9% ee and 97.5% yield at a higher substrate concentration of 30 g/L. This method offers a practical and efficient approach for preparing this important chiral intermediate .

Synthesis of (R)-1,1,2-triphenyl-1,2-ethanediol Derived Phosphonates

The second paper describes the synthesis of phosphonates derived from (R)-1,1,2-triphenyl-1,2-ethanediol. The process involves the reaction of this compound with methanephosphonyl dichloride, followed by hydrolysis to produce methanephosphonic acid monoester. Additionally, the reaction with phosphorus trichloride yields another phosphonic acid monoester. The paper also mentions the synthesis of a cyclic phosphonate in a diastereoselective manner, avoiding acid or alkaline hydrolyses. These reactions expand the chemical repertoire of (R)-1,1,2-triphenyl-1,2-ethanediol derivatives, demonstrating its versatility in organic synthesis .

Synthesis and Crystal Structure Characterization

The third paper discusses the synthesis and crystal structure characterization of a complex molecule with a (3-chlorophenyl) moiety. While not directly related to (R)-1-(3-chlorophenyl)-1,2-ethanediol, it provides insight into the structural analysis of chlorophenyl-containing compounds. The compound was characterized using NMR and HRMS spectroscopy, and its absolute molecular configuration was determined by X-ray crystallography. The crystal structure exhibits intermolecular hydrogen bonds and weak intermolecular interactions that stabilize the conformation. This study contributes to the understanding of molecular structures and interactions in chlorophenyl compounds .

Scientific Research Applications

Metabolism and Excretion Studies

  • Metabolism in Humans : RWJ-333369, which is structurally related to (R)-1-(3-Chlorophenyl)-1,2-ethanediol, was found to be extensively metabolized in humans, with major pathways including O-glucuronidation, hydrolysis, oxidation, and chiral inversion followed by O-glucuronidation (Mannens et al., 2007).
  • Metabolism in Animals : Similar studies were conducted in mice, rats, rabbits, and dogs, revealing that RWJ-333369 undergoes extensive metabolism and renal excretion, with multiple pathways involved (Mamidi et al., 2007).

Synthesis and Biocatalysis

  • Chemoenzymatic Synthesis : A one-pot method combining chemical and enzymatic reactions was used to synthesize enantiomers of various 1-aryl-1,2-ethanediols, including (R)-1-(3-Chlorophenyl)-1,2-ethanediol (Bencze et al., 2011).
  • Gram-Scale Synthesis for Medical Use : Gram-scale synthesis of (R)-p-chlorophenyl-1,2-ethanediol, a key intermediate in synthesizing (R)-eliprodil for treating ischemic stroke, was achieved through bi-enzymatic catalysis (Zhang et al., 2022).
  • Biosynthesis with Recombinant Cells : Recombinant cells expressing epoxide hydrolases were used for the enantioconvergent biosynthesis of (R)-1,2-phenylethanediol and (R)-4-chloro-1,2-phenylethanediol, demonstrating the utility in enzymatic syntheses (Min & Lee, 2012).

Catalysis and Bioconversion

  • Bioreduction with Carbonyl Reductases : Enantiocomplementary carbonyl reductases were discovered for the bioreduction of 2-hydroxyacetophenone to (R)-1-phenyl-1,2-ethanediol, offering a practical biocatalytic method (Cui et al., 2017).
  • Concurrent Oxidations for Diol Synthesis : A green method for preparing enantiopure 1,2-diols via concurrent oxidations with microbial cells was developed, demonstrating the versatility of biocatalytic processes (Jia et al., 2011).
  • Efficient Synthesis by Permeabilized Cells : Permeabilized whole cells of Candida ontarioensis were used for the asymmetric reduction of 2-chloro-1-(3-chlorophenyl)ethanone, showing the potential for efficient preparation of chiral intermediates (Ni et al., 2012).

Analytical Methods

  • Optical Purity Analysis : Capillary electrophoresis was developed for analyzing the optical purity of p-chlorophenyl-1,2-ethanediol, demonstrating the application of analytical techniques in quality control (Yan, 2006).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used or handled. Unfortunately, I couldn’t find specific safety and hazard information for "®-1-(3-Chlorophenyl)-1,2-ethanediol"6.


Future Directions

The future directions in the study of a compound depend on the current state of knowledge and the potential applications of the compound. Unfortunately, I couldn’t find specific information on the future directions of research for "®-1-(3-Chlorophenyl)-1,2-ethanediol"5.


Please consult with a professional chemist or a relevant expert for more accurate and specific information.


properties

IUPAC Name

(1R)-1-(3-chlorophenyl)ethane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,8,10-11H,5H2/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWZAZBRGPMXCW-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)[C@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431131
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(3-Chlorophenyl)-1,2-ethanediol

CAS RN

80051-04-3
Record name (R)-1-(3-CHLOROPHENYL)-1,2-ETHANEDIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431131
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

To a stirred solution of 1-chloro-3-vinyl-benzene (1.0 g, 7.2 mmol) and potassium permanganate (1.14 g, 7.2 mmol) in methanol was added 1N sodium hydroxide. The reaction mixture was stirred at room temperature for 1.5 hours. Filtered, extracted with dichloromethane, washed with sodium bicarbonate, brine, dried. Purification by silica gel chromatography (5% methanol in dichloromethane) yielded 250.0 mg of 1-(3-chlorophenyl)ethane-1,2-diol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
S Wu, Y Chen, Y Xu, A Li, Q Xu, A Glieder, Z Li - ACS Catalysis, 2014 - ACS Publications
Cascade biocatalysis via intracellular epoxidation and hydrolysis was developed as a green and efficient method for enantioselective dihydroxylation of aryl olefins to prepare chiral …
Number of citations: 94 pubs.acs.org
FL Li, YY Qiu, YC Zheng, FF Chen… - Advanced Synthesis …, 2020 - Wiley Online Library
Enantioconvergent hydrolysis by epoxide hydrolase is a promising method for the synthesis of important vicinal diols. However, the poor regioselectivity of the naturally occurring …
Number of citations: 3 onlinelibrary.wiley.com
S Wu, Y Chen, Y Xu, A Li, Q Xu, A Glieder, Z Li - pstorage-acs-6854636.s3 …
Enantioselective trans-Dihydroxylation of Aryl Olefins by Cascade Biocatalysis with Recombinant E. coli Co- Expressing Monooxyge Page 1 S1 Supporting Information Enantioselective …
H Jin, Z Li, XW Dong - Organic & Biomolecular Chemistry, 2004 - pubs.rsc.org
Enantioselective biohydrolysis of various substituted styrene oxides using whole fungus cells of Aspergillus nigerCGMCC 0496 are described. The results show not only para- but also …
Number of citations: 34 pubs.rsc.org

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